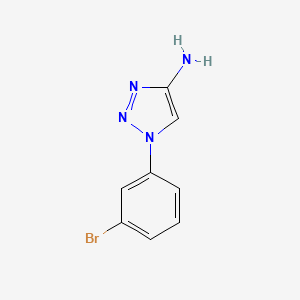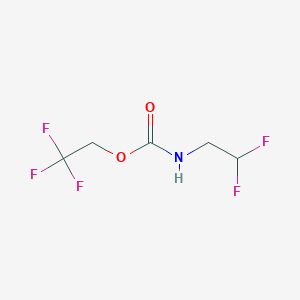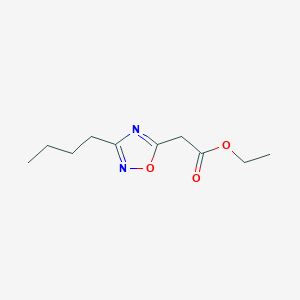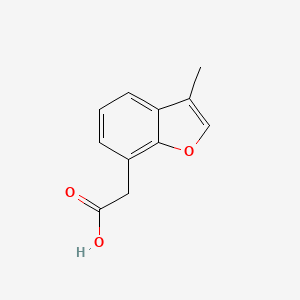
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine, also known as BPT, is a heterocyclic organic compound that is widely used in scientific research due to its unique properties and versatile applications. BPT is an aromatic amine that is composed of an aromatic ring and a triazole ring, which are connected through a nitrogen atom. BPT has been used in a variety of scientific research applications, including in organic synthesis, drug discovery, and nanotechnology.
科学研究应用
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications due to its unique properties. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been used as a catalyst in organic synthesis reactions, such as the synthesis of various heterocyclic compounds. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has also been used in drug discovery, as it has been found to inhibit the growth of certain bacteria and fungi. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been used in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.
作用机制
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is not fully understood. However, it is believed that 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine interacts with certain proteins and enzymes in the body, resulting in a variety of physiological effects. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is thought to inhibit the growth of bacteria and fungi by interfering with the synthesis of certain proteins and enzymes involved in their growth. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is believed to interact with certain receptors in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to have a variety of biochemical and physiological effects. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. In addition, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has been found to have anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has also been found to have antioxidant properties, as it has been found to reduce the formation of free radicals.
实验室实验的优点和局限性
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has several advantages for use in laboratory experiments. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is also quite stable and has a long shelf life, making it an ideal choice for long-term experiments. However, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is also toxic and can be hazardous to work with, so it is important to take proper safety precautions when working with 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine.
未来方向
There are many potential future directions for research involving 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine. One potential direction is to further explore the mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine and its potential therapeutic applications. In addition, further research could be done to explore the potential of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine as a catalyst in organic synthesis reactions. Finally, further research could be done to explore the potential of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine in nanotechnology, as it has been found to be an effective stabilizing agent for the synthesis of nanomaterials.
合成方法
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine can be synthesized by several different methods. The most common method is a two-step process involving the reaction of 3-bromophenol with hydrazine hydrate to form an intermediate, followed by the reaction of the intermediate with sodium azide to form 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine. The reaction between 3-bromophenol and hydrazine hydrate can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, and phosphoric acid, and the reaction is typically carried out in an aqueous solution. The second step of the reaction, in which the intermediate is reacted with sodium azide, can be carried out in either an aqueous or organic solvent.
属性
IUPAC Name |
1-(3-bromophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-5-8(10)11-12-13/h1-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWBNMFIUFKMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)








